1-(5-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Catalog No.
S15969496
CAS No.
M.F
C10H10N2O
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Product Name

1-(5-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

IUPAC Name

1-(5-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C10H10N2O/c1-6-3-8-9(7(2)13)4-12-10(8)5-11-6/h3-5,12H,1-2H3

InChI Key

ZGOWRZQLIAWORU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)NC=C2C(=O)C

1-(5-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a heterocyclic compound characterized by its molecular formula C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}. This compound belongs to the pyrrolopyridine family, which is well-known for its diverse biological activities and applications in medicinal chemistry. The structure features a pyrrolopyridine core with a methyl group at the 5-position and an ethanone moiety at the 3-position, which contribute to its unique properties and reactivity profile .

  • Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
  • Reduction: It can be reduced to various alcohols or amines.
  • Substitution: The compound may participate in substitution reactions where functional groups are replaced by other groups, allowing for the introduction of diverse functionalities .

This compound exhibits significant biological activities, particularly in the realm of medicinal chemistry. It has been shown to interact with various biological targets, making it a candidate for further investigation in drug development. Notably, similar pyrrolopyridine derivatives have demonstrated potent inhibitory effects against fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), which are critical in cancer biology. Additionally, these compounds have been linked to the inhibition of breast cancer cell proliferation and induction of apoptosis, highlighting their potential as therapeutic agents .

The synthesis of 1-(5-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone can be achieved through several methods:

  • Cyclization Reactions: One common method involves cyclizing pyrazoles using alkyne groups under catalytic conditions (e.g., gold catalysts), followed by treatment with sodium hydride.
  • Building Block Approach: This compound serves as a building block for synthesizing more complex heterocyclic compounds, enabling the exploration of various derivatives with enhanced biological activity.
  • Industrial Production: Large-scale synthesis typically involves optimized reaction conditions to ensure high yield and purity, including techniques such as solvent extraction and chromatography for purification .

The applications of 1-(5-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone span multiple fields:

  • Medicinal Chemistry: It is utilized in drug discovery programs aimed at developing new therapeutics targeting cancer and other diseases.
  • Biochemical Research: The compound is employed in studies investigating enzyme inhibition and receptor binding mechanisms.
  • Agrochemicals: Its derivatives may find uses in agricultural applications due to their biological activity against pests or diseases .

Research into the interactions of 1-(5-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone with biological targets reveals its potential as an inhibitor of key signaling pathways. Studies have indicated that similar compounds can inhibit the fibroblast growth factor signaling pathway, which is crucial for tumor growth and metastasis. This suggests that further exploration could lead to valuable insights into its therapeutic potential against various cancers .

Several compounds share structural similarities with 1-(5-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanoneC10H9FN2OContains fluorine substituent; potential for altered biological activity.
1,1′-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanoneC12H12N2O2Di-substituted structure; may exhibit different reactivity patterns.
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineC15H22ClN2Incorporates a chlorinated pyridine; unique properties due to silyl group.

Uniqueness

The uniqueness of 1-(5-Methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone lies in its specific substitution pattern on the pyrrolopyridine ring. The methyl group at the 5-position and the ethanone moiety at the 3-position confer distinct biological activities and chemical reactivity compared to other similar compounds. This specific arrangement enhances its potential as a therapeutic agent while providing a platform for further chemical modifications .

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

174.079312947 g/mol

Monoisotopic Mass

174.079312947 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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